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Compound of Interest

Compound Name: Cashmeran

Cat. No.: B120643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cashmeran®, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-

4-one, is a synthetic fragrance molecule prized for its complex and diffusive aroma, often

described as musky, woody, and spicy. Developed by International Flavors & Fragrances (IFF),

it has become a cornerstone ingredient in modern perfumery. This technical guide provides a

comprehensive overview of the core synthesis pathway and mechanism of Cashmeran,

intended for a scientific audience. The synthesis is a multi-step process beginning with the

formation of a pentamethylindane precursor, followed by selective hydrogenation and

subsequent aerobic oxidation to yield the final ketone.

Core Synthesis Pathway
The industrial synthesis of Cashmeran can be broadly divided into three key stages:

Synthesis of 1,1,2,3,3-Pentamethylindane (PMI): This initial step involves the acid-catalyzed

reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene.

Selective Hydrogenation to 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): The

aromatic ring of PMI is partially hydrogenated to yield the corresponding tetrahydro

derivative.
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Aerobic Oxidation to Cashmeran: The final step is the cobalt-catalyzed aerobic oxidation of

THPMI to introduce the ketone functionality at the allylic position.

The overall synthesis pathway is depicted below:

Stage 1: PMI Synthesis

Stage 2: Selective Hydrogenation Stage 3: Aerobic Oxidation

α-Methylstyrene

1,1,2,3,3-Pentamethylindane (PMI)

H₂SO₄

2-Methyl-2-butene H₂SO₄

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI)
H₂, Catalyst (Pd/C or Raney Ni)

Cashmeran
O₂, Cobalt Catalyst

Click to download full resolution via product page

Caption: Overall synthesis pathway of Cashmeran from α-methylstyrene and 2-methyl-2-

butene.

Experimental Protocols
Stage 1: Synthesis of 1,1,2,3,3-Pentamethylindane (PMI)
This procedure outlines the synthesis of the key intermediate, 1,1,2,3,3-pentamethylindane

(PMI).

Reaction:

α-Methylstyrene + 2-Methyl-2-butene --(H₂SO₄)--> 1,1,2,3,3-Pentamethylindane

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

α-Methylstyrene 118.18 924 7.8

2-Methyl-2-butene 70.13 656 9.4

Sulfuric Acid (70%) 98.08 11.7 0.083 (approx.)

Water 18.02 500 -

Sodium Hydroxide

(10% solution)
40.00 As needed -

Procedure:

To a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and

dropping funnel, add 11.7 g of 70% sulfuric acid.

Heat the sulfuric acid to 30-35 °C.

Prepare a premixture of 924 g of α-methylstyrene and 656 g of 2-methyl-2-butene.

Add the premixture dropwise to the flask over 5-6 hours, maintaining the reaction

temperature at 30-35 °C using an external cooling bath.

After the addition is complete, age the reaction mixture for 2 hours at the same temperature.

Quench the reaction by adding 500 mL of water.

Separate the organic layer and wash it once with a 10% sodium hydroxide solution.

Distill the crude product under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.

Stage 2: Selective Hydrogenation of PMI to THPMI
This stage involves the partial hydrogenation of the aromatic ring of PMI. The choice of catalyst

(e.g., Palladium on carbon or Raney Nickel) and reaction conditions are crucial for achieving

high selectivity towards the desired tetrahydro-derivative and minimizing over-hydrogenation.[1]
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Reaction:

1,1,2,3,3-Pentamethylindane + 2 H₂ --(Catalyst)--> 4,5,6,7-Tetrahydro-1,1,2,3,3-

pentamethylindane

Materials and Conditions:

Parameter Value

Substrate 1,1,2,3,3-Pentamethylindane (PMI)

Catalyst
5 wt% Palladium on Carbon (Pd/C) or Raney

Nickel[2][3]

Hydrogen Pressure 50-200 atm[2]

Temperature 100-225 °C[2]

Solvent
Typically a hydrocarbon solvent like hexane or

decane[4]

General Laboratory-Scale Procedure (using Pd/C):

In a high-pressure autoclave, place the 1,1,2,3,3-pentamethylindane and the chosen solvent.

Carefully add the 5 wt% Pd/C catalyst under an inert atmosphere.

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 700 psig).[4]

Heat the reaction mixture to the desired temperature (e.g., 185 °C) with vigorous stirring.[4]

Monitor the reaction progress by measuring hydrogen uptake.

Once the theoretical amount of hydrogen for the formation of THPMI has been consumed,

cool the reactor to room temperature and carefully vent the excess hydrogen.

Purge the reactor with nitrogen.
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Filter the reaction mixture to remove the catalyst.

The solvent is removed under reduced pressure to yield the crude THPMI, which can be

purified further by distillation if necessary.

Stage 3: Aerobic Oxidation of THPMI to Cashmeran
This final step introduces the ketone functional group at the allylic position of THPMI through a

cobalt-catalyzed aerobic oxidation.

Reaction:

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane + O₂ --(Cobalt Catalyst)--> 1,2,3,5,6,7-

hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran)

Materials and Conditions:

Reagent/Parameter Value

Substrate
4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane

(THPMI)

Catalyst Cobalt naphthenate or Cobalt (II) acetate

Oxidant Air or Oxygen

Temperature ~100-125 °C

Reaction Time 8-24 hours

Experimental Protocol:

In a three-necked round-bottom flask equipped with a stirrer, thermometer, reflux condenser,

and a gas inlet tube, add 14 g of a mixture containing 60 wt% THPMI.

Add 37 mg of cobalt-naphthenate catalyst (6 wt% Co in mineral spirits).

Add 350 mg of distilled water.

Heat the mixture to 125 °C with magnetic stirring at 1000 rpm.
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Once the temperature is reached, introduce a continuous flow of air at 0.66 mL/s.

Monitor the reaction progress by taking samples at regular intervals and analyzing them by

GC/MS.

After 24 hours, the reaction is stopped. The product mixture contains Cashmeran, unreacted

THPMI, and by-products.

The product is isolated and purified by distillation.

Quantitative Data Summary:

Stage Reactants Catalyst
Key
Conditions

Product Yield

1

α-

Methylstyren

e, 2-Methyl-2-

butene

H₂SO₄ (70%)
30-35 °C, 5-6

h addition

1,1,2,3,3-

Pentamethyli

ndane

High

2

1,1,2,3,3-

Pentamethyli

ndane, H₂

Pd/C or

Raney Ni

100-225 °C,

50-200 atm

4,5,6,7-

Tetrahydro-

1,1,2,3,3-

pentamethyli

ndane

Selective

3
THPMI, O₂

(Air)

Cobalt

naphthenate
125 °C, 24 h Cashmeran 47 mol%

Reaction Mechanism: Aerobic Oxidation of THPMI
The cobalt-catalyzed aerobic oxidation of THPMI to Cashmeran proceeds via a free radical

chain mechanism. The cobalt catalyst plays a crucial role in the initiation and propagation

steps.
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Caption: Proposed radical chain mechanism for the cobalt-catalyzed aerobic oxidation of

THPMI to Cashmeran.

Mechanism Breakdown:

Initiation: The reaction is initiated by the oxidation of Co(II) to Co(III) by molecular oxygen.

The Co(III) species then abstracts a hydrogen atom from the allylic position of THPMI to

generate the first THPMI radical (R•).

Propagation: The THPMI radical reacts with molecular oxygen to form a peroxy radical

(ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of

THPMI to form a hydroperoxide (ROOH) and a new THPMI radical, thus propagating the

chain reaction.

Hydroperoxide Decomposition: The cobalt catalyst also facilitates the decomposition of the

hydroperoxide. Co(II) reacts with ROOH to generate an alkoxy radical (RO•), a hydroxide

ion, and regenerates Co(III). The alkoxy radical is a key intermediate that leads to the

formation of the ketone product, Cashmeran.

Termination: The radical chain reaction is terminated by the combination of any two radical

species to form non-radical products.

Conclusion
The synthesis of Cashmeran is a well-established industrial process that relies on fundamental

organic reactions. This guide has provided a detailed overview of the synthesis pathway,

including experimental protocols for each key step and a plausible mechanism for the final

oxidation. The data presented in a structured format allows for easy comparison and

understanding of the quantitative aspects of the synthesis. The provided visualizations of the

overall pathway and the detailed reaction mechanism offer a clear graphical representation of

the chemical transformations involved. This comprehensive information serves as a valuable

resource for researchers and professionals in the fields of chemistry and fragrance

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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